Hydroquinidine 9-phenanthryl ether
CAS No.: 135042-88-5
Cat. No.: VC21129363
Molecular Formula: C34H34N2O2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135042-88-5 |
---|---|
Molecular Formula | C34H34N2O2 |
Molecular Weight | 502.6 g/mol |
IUPAC Name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline |
Standard InChI | InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 |
Standard InChI Key | TWOVHUYOMTVDRB-FVSKFNOUSA-N |
Isomeric SMILES | CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Introduction
Chemical Identity and Structure
Basic Information
Hydroquinidine 9-phenanthryl ether is an organic compound with the molecular formula C34H34N2O2 and a molecular weight of 502.6 g/mol . This compound is also known by its synonym O-(9-Phenanthryl)hydroquinidine and is identified by the CAS registry number 135042-88-5 . The compound combines the structural elements of hydroquinidine with a phenanthryl ether moiety, resulting in a complex molecular structure that contributes to its unique chemical and stereochemical properties.
Structure and Stereochemistry
The IUPAC name of hydroquinidine 9-phenanthryl ether is 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline . This lengthy and complex name reflects the compound's intricate structure, which includes multiple chiral centers and functional groups. The stereochemistry is particularly important, with specific configurations at several carbon centers (S, R, S, R) that are critical to its function in asymmetric synthesis applications.
Physical Properties
Hydroquinidine 9-phenanthryl ether presents as a solid with a melting point of 112°C (with decomposition) . The compound exhibits significant optical activity with a specific rotation [α]20/D of -348° when measured at a concentration of 1 in ethanol . This strong optical rotation is indicative of its well-defined stereochemistry and chiral nature, which is essential for its applications in stereoselective reactions.
Table 1: Physical and Chemical Properties of Hydroquinidine 9-Phenanthryl Ether
Property | Value | Reference |
---|---|---|
Molecular Formula | C34H34N2O2 | |
Molecular Weight | 502.6 g/mol | |
Melting Point | 112°C (dec.) | |
Optical Rotation | [α]20/D -348° (c = 1, ethanol) | |
Purity (Commercial) | 96% |
Chemical Identifiers and Nomenclature
Standard Identifiers
For research and database purposes, hydroquinidine 9-phenanthryl ether is associated with several standardized chemical identifiers. These include InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations, which provide unique and unambiguous ways to represent the compound's structure in computer-readable formats.
The SMILES notation for hydroquinidine 9-phenanthryl ether is: CC[C@@H]1CN2CC[C@H]1C[C@@H]2C@@Hc6ccnc7ccc(OC)cc67 .
The InChI notation is: InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 .
The InChIKey, a condensed version of the InChI designed for easier web searching and database indexing, is: TWOVHUYOMTVDRB-FVSKFNOUSA-N .
Computed Descriptors
According to the PubChem database, the compound can also be represented by alternative IUPAC names depending on the computational method used. One such name is 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline, computed by LexiChem 2.6.6 . These descriptors are valuable for precise identification in chemical databases and literature.
Applications in Organic Synthesis
As a Synthetic Reagent
Hydroquinidine 9-phenanthryl ether serves as an important reagent in the synthesis of complex organic molecules. It plays a crucial role in the preparation of antifungal indole alkaloids and N-reverse prenylated tryptophan derivatives . These applications highlight the compound's utility in pharmaceutical research and development, where stereoselective synthesis is often critical.
Role in Stereoselective Reactions
Chemical Reactions and Behaviors
Reactivity Profile
The reactivity of hydroquinidine 9-phenanthryl ether is largely determined by its functional groups, including the quinoline moiety, the ether linkage, and the quinuclidine portion. The presence of these structural elements allows the compound to participate in various chemical transformations, particularly those involving stereoselective catalysis.
Structural Features Influencing Reactivity
The unique spatial arrangement of functional groups in hydroquinidine 9-phenanthryl ether plays a crucial role in its reactivity and applications. The phenanthryl ether moiety serves as a bulky substituent that can influence the approach of reactants, thereby enhancing stereoselectivity in catalytic reactions. Additionally, the quinuclidine nitrogen can act as a base or nucleophile in various transformations, contributing to the compound's versatility as a synthetic reagent.
Table 2: Structural Components and Their Influence on Reactivity
Structural Component | Function in Reactivity |
---|---|
Quinuclidine moiety | Provides basic nitrogen center important for catalysis |
Phenanthryl ether | Acts as bulky group enhancing stereoselectivity |
Methoxy quinoline | Contributes to binding interactions in catalytic processes |
Multiple chiral centers | Defines the three-dimensional space around reactive sites |
Structural Comparison with Related Compounds
Cinchona Alkaloid Derivatives
Hydroquinidine 9-phenanthryl ether belongs to the broader family of cinchona alkaloid derivatives, which includes compounds like hydroquinine 9-phenanthryl ether. These compounds share similar structural features but differ in their stereochemistry, which can lead to complementary applications in asymmetric synthesis. The structural relationship between these compounds provides chemists with a toolkit of related but distinct reagents for various stereoselective transformations.
Comparison with Other Hydroquinidine Derivatives
When compared to other hydroquinidine derivatives, the 9-phenanthryl ether stands out due to its specific structural arrangement. The incorporation of the phenanthryl group through an ether linkage creates a unique steric environment that can influence reaction outcomes differently compared to other derivatives with different aromatic substituents.
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